molecular formula C18H21BrN6O3 B274013 8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione

8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione

Katalognummer B274013
Molekulargewicht: 449.3 g/mol
InChI-Schlüssel: AASKODOMNLEWGG-ZHACJKMWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. This compound is commonly referred to as BRD7389, and it has been synthesized using various methods, including chemical synthesis and computational modeling. In

Wirkmechanismus

BRD7389 exerts its effects through the inhibition of the activity of the enzyme cyclic AMP phosphodiesterase (PDE). This enzyme is involved in the degradation of cyclic AMP, which is a second messenger involved in various cellular processes. By inhibiting the activity of PDE, BRD7389 increases the levels of cyclic AMP, which leads to various cellular responses, including the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
BRD7389 has been shown to have various biochemical and physiological effects. Studies have shown that BRD7389 inhibits the activity of PDE, leading to an increase in the levels of cyclic AMP. This increase in cyclic AMP levels leads to various cellular responses, including the inhibition of cell proliferation and the induction of apoptosis. BRD7389 has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

BRD7389 has several advantages for lab experiments. It is easy to synthesize, and its mechanism of action is well understood. However, one of the limitations of using BRD7389 in lab experiments is its low solubility, which limits its use in certain experiments.

Zukünftige Richtungen

BRD7389 has several potential future directions for scientific research. One potential direction is the development of BRD7389 as a potential anti-cancer agent. Further studies are needed to determine the efficacy of BRD7389 in inhibiting the growth of various types of cancer cells. Another potential direction is the development of BRD7389 as a potential anti-inflammatory agent. Further studies are needed to determine the efficacy of BRD7389 in inhibiting the production of pro-inflammatory cytokines in various inflammatory diseases. Additionally, further studies are needed to determine the optimal dosing and administration of BRD7389 in various applications.

Synthesemethoden

The synthesis of BRD7389 involves the reaction of 3-methyl-7-pentylxanthine with 3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene) methyl hydrazine. This reaction leads to the formation of the final product, BRD7389. The synthesis of BRD7389 has also been achieved using computational modeling and molecular docking techniques.

Wissenschaftliche Forschungsanwendungen

BRD7389 has shown potential applications in various fields of scientific research. In the field of medicine, BRD7389 has been studied for its potential as an anti-cancer agent. Studies have shown that BRD7389 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BRD7389 has also been studied for its potential as an anti-inflammatory agent. Studies have shown that BRD7389 inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Eigenschaften

Molekularformel

C18H21BrN6O3

Molekulargewicht

449.3 g/mol

IUPAC-Name

8-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C18H21BrN6O3/c1-3-4-5-8-25-14-15(24(2)18(28)22-16(14)27)21-17(25)23-20-10-11-9-12(19)6-7-13(11)26/h6-7,9-10,20H,3-5,8H2,1-2H3,(H,21,23)(H,22,27,28)/b11-10+

InChI-Schlüssel

AASKODOMNLEWGG-ZHACJKMWSA-N

Isomerische SMILES

CCCCCN1C2=C(N=C1NN/C=C/3\C=C(C=CC3=O)Br)N(C(=O)NC2=O)C

SMILES

CCCCCN1C2=C(N=C1NNC=C3C=C(C=CC3=O)Br)N(C(=O)NC2=O)C

Kanonische SMILES

CCCCCN1C2=C(N=C1NNC=C3C=C(C=CC3=O)Br)N(C(=O)NC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.